molecular formula C11H15N B11724010 4-Cyclopropyl-2,6-dimethylaniline

4-Cyclopropyl-2,6-dimethylaniline

Cat. No.: B11724010
M. Wt: 161.24 g/mol
InChI Key: WYVQWXHPYFZBQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-2,6-dimethylaniline is an organic compound with the molecular formula C11H15N It is a derivative of aniline, featuring a cyclopropyl group and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2,6-dimethylaniline typically involves the cyclopropylation of 2,6-dimethylaniline. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst and blue LED irradiation . This method provides good yields and is highly diastereoselective when using difluorocyclopropenes.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the alkylation of aniline derivatives under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2,6-dimethylaniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-Cyclopropyl-2,6-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2,6-dimethylaniline involves its interaction with various molecular targets. As an aromatic amine, it can participate in nucleophilic substitution reactions, forming bonds with other molecules. Its effects are mediated through pathways involving the formation of reactive intermediates, which can interact with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylaniline: A key starting material for many drugs and industrial chemicals.

    4-Cyclopropyl-2,6-dimethylbenzenamine: Similar in structure but with different substituents.

Uniqueness

4-Cyclopropyl-2,6-dimethylaniline is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the synthesis of specialized organic molecules and pharmaceuticals .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

4-cyclopropyl-2,6-dimethylaniline

InChI

InChI=1S/C11H15N/c1-7-5-10(9-3-4-9)6-8(2)11(7)12/h5-6,9H,3-4,12H2,1-2H3

InChI Key

WYVQWXHPYFZBQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.